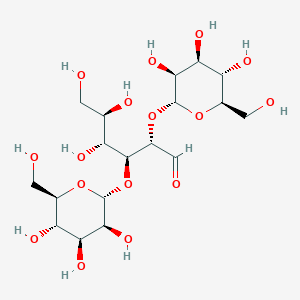

3,6-Di-O-(alpha-mannopyranosyl)mannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves multiple steps, including the formation of beta-mannosidic linkages and glycosylation processes. For instance, a method described for synthesizing a related compound, octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, involves 1-O-alkylation and glycosylation using acetobromomannose (Kaur & Hindsgaul, 1991). This process highlights the complexity and precision required in synthesizing such oligosaccharides.

Molecular Structure Analysis

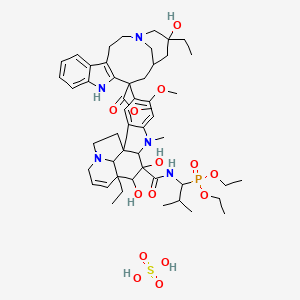

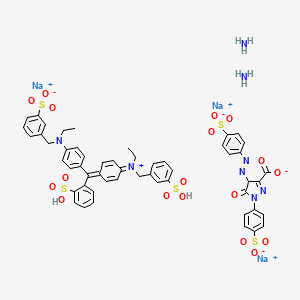

The molecular structure of 3,6-Di-O-(alpha-mannopyranosyl)mannose and related compounds is intricate, with specific linkages between sugar units defining their biological functions. The structural analysis often involves NMR and MS techniques to confirm the configurations and linkages of the sugar units (Tariq & Hayashi, 1995).

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

One of the primary scientific research applications of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves its synthesis and the exploration of its chemical properties. Studies such as the one by Crich and Sharma (2008) have delved into stereoselective synthesis techniques, highlighting methods to achieve specific glycosidic linkages crucial for the structural integrity and biological function of complex carbohydrates. These synthetic approaches are fundamental in the creation of glycoconjugates for various applications, including vaccine development, drug delivery systems, and the study of carbohydrate-protein interactions in biological systems (Crich & Sharma, 2008).

Applications in Glycobiology

The complex carbohydrate structure of 3,6-Di-O-(alpha-mannopyranosyl)mannose finds extensive applications in glycobiology, where it is used to study the interactions between carbohydrates and other biomolecules. For instance, Sayers and Prestegard (2002) investigated the conformation of a trimannoside bound to mannose-binding protein, using molecular dynamics simulations and nuclear magnetic resonance. Such studies are pivotal in understanding the role of specific carbohydrate structures in biological recognition and binding processes, which has implications for the development of novel therapeutics and diagnostics (Sayers & Prestegard, 2002).

Role in Developing Diagnostic Tools and Therapeutics

Research on 3,6-Di-O-(alpha-mannopyranosyl)mannose also extends to its utility in creating diagnostic tools and therapeutics. The specific binding characteristics of this compound with proteins such as lectins can be exploited to develop targeted drug delivery systems and diagnostic assays. For example, the study by Gupta et al. (1997) on the thermodynamics of lectin-carbohydrate interactions sheds light on how specific carbohydrate structures, including 3,6-Di-O-(alpha-mannopyranosyl)mannose derivatives, interact with proteins, providing a foundation for the development of carbohydrate-based therapeutics and diagnostics (Gupta et al., 1997).

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVOBRQLSFMMV-JQBMHSASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-(alpha-mannopyranosyl)mannose | |

CAS RN |

69401-47-4 |

Source

|

| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.